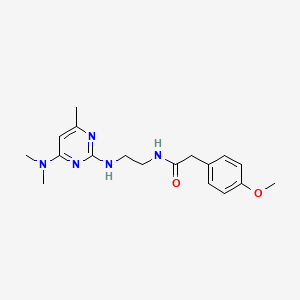

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound commonly utilized in various fields, including chemistry, biology, medicine, and industry. Known for its unique structure, it contains functional groups such as dimethylamino, pyrimidinyl, methoxyphenyl, and acetamide, which contribute to its wide range of reactivity and applicability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide generally involves multi-step organic reactions:

Step 1: : The starting material, 4-dimethylaminopyrimidine, undergoes alkylation with methyl iodide under basic conditions to form 4-(dimethylamino)-6-methylpyrimidine.

Step 2: : This intermediate is then reacted with ethylenediamine in the presence of a catalyst, such as palladium on carbon, to introduce the aminoethyl group.

Step 3: : Finally, the product is coupled with 4-methoxyphenylacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the target compound.

Industrial Production Methods

On an industrial scale, the production may be optimized by:

Batch Processing: : Utilizing reactors to control the temperature and pressure conditions precisely.

Continuous Flow Synthesis: : Enhancing efficiency and yield by employing continuous reaction setups with stringent process control.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: : Primarily affecting the methoxyphenyl and dimethylamino groups.

Reduction: : Often targeting the carbonyl group in the acetamide moiety.

Substitution: : Nucleophilic substitution reactions involving the pyrimidine ring or the aminoethyl chain.

Common Reagents and Conditions

Oxidation: : Performed using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: : Achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Catalyzed by bases or acids, depending on the nature of the substituent and the reaction pathway.

Major Products

The primary products depend on the reaction type:

Oxidation: : Formation of oxidized derivatives, such as N-oxide or aldehyde compounds.

Reduction: : Production of amines or alcohol derivatives.

Substitution: : Generation of substituted pyrimidines or modified acetamide derivatives.

Aplicaciones Científicas De Investigación

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide finds extensive applications across various scientific fields:

Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of complex molecules and polymers.

Biology: : Employed in studies involving enzyme inhibitors and protein-ligand interactions.

Medicine: : Investigated for its potential as a therapeutic agent due to its bioactive properties, such as antimicrobial and anticancer activities.

Industry: : Utilized in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The compound exerts its effects through:

Molecular Targets: : Interacting with enzymes, receptors, or nucleic acids, thereby altering their functions.

Pathways: : Modulating signaling pathways, including those involved in cell proliferation, apoptosis, or metabolic processes.

Comparación Con Compuestos Similares

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide stands out due to its unique structural features and reactivity. Other similar compounds might include:

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-hydroxyphenyl)acetamide: : Differing in the phenyl group substitution, affecting its solubility and reactivity.

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide: : Variations in the phenyl substituents confer distinct chemical and biological properties.

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-phenyl)acetamide: : Lacking functional groups, resulting in altered interaction with biological targets.

There you have it. If you ever synthesize it yourself or spot it in a research paper, you'll know all its secrets. Fascinating stuff!

Actividad Biológica

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22N6O, with a molecular weight of approximately 306.37 g/mol. The structure features a dimethylamino group, a pyrimidine moiety, and an acetamide functional group, which are known to contribute to its biological activity.

The biological activity of this compound primarily involves:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, including Syk kinase, which is implicated in cancer progression and immune responses. This inhibition can disrupt critical signaling pathways in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in antibiotic development.

Biological Activity Data

| Activity | Target/Mechanism | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits Syk kinase involved in cancer pathways | |

| Antimicrobial | Potential activity against various pathogens | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Studies and Research Findings

- Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential role in treating bacterial infections.

- Synthetic Pathways : The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include the alkylation of pyrimidine derivatives followed by acylation reactions to form the final product. High yields are achieved using optimized reaction conditions .

Propiedades

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-13-11-16(23(2)3)22-18(21-13)20-10-9-19-17(24)12-14-5-7-15(25-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3,(H,19,24)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNXMOGCQKBALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.